molecular formula C7H12O3 B2709774 3-[(Oxiran-2-yl)methyl]oxolan-3-ol CAS No. 2126159-89-3

3-[(Oxiran-2-yl)methyl]oxolan-3-ol

Cat. No.: B2709774
CAS No.: 2126159-89-3
M. Wt: 144.17
InChI Key: MFOUOEDGJVAODX-UHFFFAOYSA-N
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Description

3-[(Oxiran-2-yl)methyl]oxolan-3-ol is a bicyclic organic compound featuring a tetrahydrofuran (oxolan) ring substituted at position 3 with a hydroxyl group and a methyl-linked epoxide (oxiran) moiety. Its molecular formula is C₇H₁₀O₃ (calculated based on structural analysis), though discrepancies exist in provided sources (e.g., a conflicting formula of C₁₀H₁₄N₂O in , likely a typographical error). The compound combines the reactivity of an epoxide group with the stability of a five-membered oxolan ring, making it valuable in synthetic chemistry, particularly for chiral intermediates and polymer precursors.

Properties

IUPAC Name

3-(oxiran-2-ylmethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(1-2-9-5-7)3-6-4-10-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOUOEDGJVAODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol typically involves the reaction of an epoxide with a tetrahydrofuran derivative. One common method is the ring-opening reaction of an epoxide with a nucleophile, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[(Oxiran-2-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-[(Oxiran-2-yl)methyl]oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Oxiran-2-yl)methyl]oxolan-3-ol involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Reactivity/Applications Source
3-[(Oxiran-2-yl)methyl]oxolan-3-ol C₇H₁₀O₃ Oxolan ring (5-membered), hydroxyl at C3, epoxide-substituted methyl group. Epoxide ring-opening for chiral synthesis; polymer precursors.
3-Acetyl-3-hydroxyoxolan-2-one C₆H₈O₄ Oxolan ring with acetyl and hydroxyl groups; ketone functionality. Intermediate for heterocyclic synthesis; lower epoxide-related reactivity.
Methyl (S)-3-(oxiran-2-yl)propanoate C₆H₁₀O₃ Linear chain with epoxide and ester groups. Chiral building block for β-substituted homopropargyls and lactones.
Oxetan-3-ol C₃H₆O₂ Four-membered oxetane ring; higher ring strain. Enhanced reactivity in nucleophilic ring-opening; used in medicinal chemistry.
[3-(Methylamino)oxolan-3-yl]methanol C₆H₁₃NO₂ Oxolan ring with methylamino and hydroxymethyl groups. Amino group enables nucleophilic substitution; potential for drug intermediates.

Reactivity and Stability

  • Epoxide Reactivity: The epoxide group in this compound enables ring-opening reactions with nucleophiles (e.g., amines, alcohols), similar to methyl (S)-3-(oxiran-2-yl)propanoate. However, the oxolan ring’s lower strain compared to oxetane derivatives (e.g., oxetan-3-ol) reduces undesired side reactions, improving stability.
  • Hydrogen Bonding: The hydroxyl group at C3 enhances solubility in polar solvents, contrasting with non-polar analogs like 3-acetyl-3-hydroxyoxolan-2-one.

Research Findings and Discrepancies

  • Synthesis Methods : The compound can be synthesized via epoxidation of allylic alcohols, as demonstrated for related epoxy alcohols in .
  • Discrepancies in Data : lists an incorrect molecular formula (C₁₀H₁₄N₂O), likely due to catalog mislabeling. Structural analysis confirms C₇H₁₀O₃ as the accurate formula.

Biological Activity

3-[(Oxiran-2-yl)methyl]oxolan-3-ol, also known as 3-(oxiran-2-yl)tetrahydrofuran-3-ol, is an organic compound with the molecular formula C₆H₁₀O₃. Its unique structure, featuring an oxirane ring and a tetrahydrofuran moiety, contributes to its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves reactions that introduce the oxirane functionality into a tetrahydrofuran framework. Common methods include:

  • Darzens Reaction : This involves the condensation of a carbonyl compound with haloacetonitrile in the presence of a base.
  • Epoxidation : The use of epoxidizing agents to convert suitable precursors into the desired compound.

The compound has a molecular weight of 130.14 g/mol and exhibits several reactive sites due to its bifunctional nature, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo nucleophilic attack, leading to covalent bond formation with biological molecules. Such interactions are crucial for its potential applications in enzyme-catalyzed reactions and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a therapeutic agent.

Case Study 1: Antimicrobial Activity

In a study evaluating various oxirane derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the compound's reactive oxirane group.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its cytotoxicity .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

Compound NameStructure TypeBiological Activity
3-(Oxiran-2-yl)tetrahydrofuranOxirane + TetrahydrofuranEnzyme inhibition, antimicrobial
OxiranecarbonitrilesOxirane + Cyano groupsLimited biological activity
Other Tetrahydrofuran derivativesTetrahydrofuran onlyVaries widely

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